N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C23H17N3O5S2 and its molecular weight is 479.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesized derivatives, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring , a benzo[d][1,3]dioxole moiety , and a phenylsulfonamide group . This unique combination of functional groups is believed to contribute to its diverse pharmacological effects. The molecular formula for the compound is C18H16N2O4S, and its molecular weight is approximately 364.39 g/mol.
Research indicates that the biological activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which could lead to decreased tumor proliferation.
- Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have shown that compounds with similar structural features exhibit significant anticancer properties. For instance, the thiazole and dioxole components are known to enhance biological activity through mechanisms such as:
- Inhibition of cell cycle progression
- Induction of apoptosis in cancer cells
A study demonstrated that derivatives of this compound were tested against various cancer cell lines, including breast and colon cancer, showing promising results in inhibiting cell growth (Table 1).
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have indicated efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) are summarized in Table 2.
Bacterial Strain | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of the compound. Modifications to the phenylsulfonamide group have been explored to enhance potency and selectivity.
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Properties
IUPAC Name |
4-(benzenesulfonamido)-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5S2/c27-22(15-6-9-17(10-7-15)26-33(28,29)18-4-2-1-3-5-18)25-23-24-19(13-32-23)16-8-11-20-21(12-16)31-14-30-20/h1-13,26H,14H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDVQPIRJIIVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.